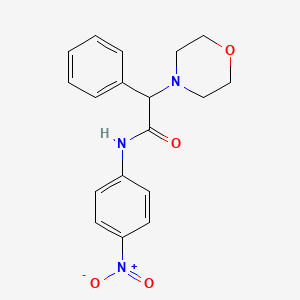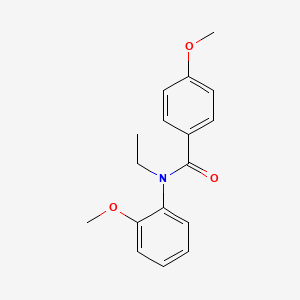
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide
Descripción general
Descripción
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to the class of amide derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been extensively studied for its potential use as a pharmaceutical drug. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain, fever, and inflammation. By inhibiting COX enzymes, 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to reduce the expression of COX-2, an enzyme that is upregulated in response to inflammation. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It exhibits a wide range of biological activities, making it a useful tool for studying inflammation, pain, and cancer. However, 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide also has limitations. It is not very soluble in water, which can make it difficult to administer in animal models. It also exhibits some toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide. One direction is to investigate its potential use as an anti-cancer drug. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its efficacy in animal models and humans. Another direction is to investigate its potential use as an analgesic drug. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been shown to reduce pain in animal models of arthritis and neuropathic pain, and further research is needed to determine its efficacy in humans. Finally, further research is needed to understand the mechanism of action of 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide and to identify potential targets for drug development.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(4-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-6-8-16(9-7-15)21(23)24)17(14-4-2-1-3-5-14)20-10-12-25-13-11-20/h1-9,17H,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWCDFASHVQCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236464.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4236469.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4236473.png)

![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236498.png)
![4-{[(diethylamino)carbonyl]amino}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B4236505.png)
![N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236508.png)
![5-ethyl-3-(ethylthio)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4236512.png)
![methyl 7-(2-furyl)-5-(methoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4236521.png)


![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4236538.png)

